Methyl 2-fluoroisonicotinate
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Chemistry
The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a widely employed strategy in medicinal and materials chemistry. nih.gov The fluorine atom possesses unique properties, including high electronegativity, small atomic radius, and low polarizability. nih.gov When a fluorine atom is introduced into a pyridine ring, it can profoundly alter the molecule's physicochemical and biological properties. nih.govontosight.ai
These alterations often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. a2bchem.com The C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation, thereby prolonging the active lifetime of a drug molecule in the body. nih.gov Furthermore, fluorination can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with enzymes or receptors. nih.gov The introduction of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Consequently, fluorinated pyridine derivatives are integral components of many modern pharmaceuticals and agrochemicals, contributing to their enhanced efficacy and performance. nih.govuni-muenster.de The development of new methods to introduce fluorine or fluorinated groups, such as the difluoromethyl group, into pyridines remains an active area of research, highlighting the importance of these structures in drug discovery. uni-muenster.dechemeurope.com
Overview of Isonicotinic Acid Derivatives in Synthetic Methodologies
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are a cornerstone of heterocyclic chemistry, serving as versatile precursors in numerous synthetic pathways. ontosight.ai These compounds are of significant interest in the pharmaceutical field due to their association with a broad spectrum of biological activities, including antitubercular, antibacterial, and antifungal properties. ontosight.airesearchgate.net
Synthetic methodologies involving isonicotinic acid derivatives are diverse. A common transformation is the esterification of the carboxylic acid group to produce esters like methyl isonicotinate (B8489971). ontosight.ai These esters can then undergo further reactions. For example, the synthesis of hydrazone derivatives through the condensation of isonicotinic acid hydrazide with various aldehydes is a well-established route to new bioactive compounds. researchgate.netscilit.com Researchers have also developed methods to create more complex, lipophilic isonicotinate derivatives to explore potential anti-inflammatory activities. nih.gov The isonicotinic acid framework is a key pharmacophore, and its derivatives are frequently used as starting materials or intermediates in the multi-step synthesis of complex therapeutic agents. researchgate.net
Rationale for Focused Academic Inquiry on Methyl 2-fluoroisonicotinate
The specific academic and industrial interest in this compound stems from its utility as a specialized building block in organic synthesis. a2bchem.com It combines the beneficial properties of a fluorinated pyridine with the reactivity of an isonicotinic acid ester, making it a valuable intermediate for creating high-value compounds like pharmaceuticals, pesticides, and dyes. a2bchem.comchembk.comchembk.com
The primary rationale for its use is in the construction of complex heterocyclic systems. a2bchem.com Chemists utilize this compound in multi-step synthetic pathways to access novel molecular architectures that may possess desirable biological activity. a2bchem.com The presence of the fluorine atom at the 2-position is particularly strategic; it not only has the potential to enhance the pharmacological properties of the final product but also influences the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution reactions. a2bchem.comnih.gov Research has demonstrated its application in advanced chemical reactions, such as borylation-cross-coupling, to produce more substituted and complex pyridine derivatives. rsc.org This capacity to serve as a versatile scaffold for introducing fluorine into drug candidates or functional materials underscores its importance and justifies the focused inquiry into its chemistry and applications. a2bchem.com
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 455-69-6 | chembk.comchembk.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C7H6FNO2 | chembk.comchembk.comsigmaaldrich.com |
| Molecular Weight | 155.13 g/mol | chembk.comchembk.comsigmaaldrich.com |
| Appearance | Colorless to yellowish liquid | chembk.comchembk.com |
| Density | 1.251 g/mL at 25 °C | chembk.comsigmaaldrich.com |
| Boiling Point | 82-85 °C (at 8 Torr) | chembk.comchembk.com |
| Flash Point | 93 °C | chembk.comsigmaaldrich.com |
| Refractive Index | n20/D 1.488 | chembk.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKFHSYUSUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323082 | |
| Record name | methyl 2-fluoroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-69-6 | |
| Record name | Methyl 2-fluoro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 455-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | methyl 2-fluoroisonicotinate | |
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| Record name | Methyl 2-fluoropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 2 Fluoroisonicotinate and Its Derivatives
Direct and Indirect Synthetic Routes to Methyl 2-fluoroisonicotinate
The preparation of this compound can be achieved either by direct fluorination of a pre-existing isonicotinate (B8489971) scaffold or indirectly by first synthesizing 2-fluoroisonicotinic acid, which is subsequently esterified. Direct routes often involve the fluorination of methyl isonicotinate or its derivatives, while indirect routes provide flexibility in purification and handling of the intermediate acid.
Fluorination Strategies in the Synthesis of this compound
The critical step in synthesizing this compound is the introduction of the fluorine atom at the C-2 position of the pyridine (B92270) ring. This is accomplished through several distinct fluorination technologies, each with its own set of advantages and specific applications.
The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. researchgate.netajrconline.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. researchgate.netdeepdyve.com For the synthesis of this compound, the precursor would be methyl 2-aminoisonicotinate. nih.gov
The general mechanism proceeds via diazotization of the amine with reagents like nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form the aryldiazonium tetrafluoroborate salt. scientificupdate.com This salt, which can often be isolated, is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired fluoroarene. deepdyve.comscientificupdate.com
Innovations in the Balz-Schiemann reaction have aimed to improve safety and yield. These include performing the diazotization and fluoro-dediazoniation in a single pot without isolating the potentially hazardous diazonium salt, and using alternative fluoride sources like hexafluorophosphates (PF₆⁻). researchgate.netresearchgate.net Continuous flow protocols have also been developed to enhance the scalability and safety of the reaction by minimizing the accumulation of unstable intermediates. researchgate.net The use of ionic liquids as solvents has been shown to improve yields and selectivity in the fluorination of aminopyridines. researchgate.net
Table 1: Key Features of the Balz-Schiemann Reaction for Heteroaryl Fluoride Synthesis
| Feature | Description | Reference |
| Precursor | Primary heteroaromatic amine (e.g., Methyl 2-aminoisonicotinate) | nih.gov |
| Reagents | Diazotizing agent (e.g., NaNO₂, HBF₄) | scientificupdate.com |
| Intermediate | Diazonium tetrafluoroborate salt | researchgate.netdeepdyve.com |
| Mechanism | Thermal decomposition, likely Sₙ1-type | scientificupdate.com |
| Modern Variations | One-pot procedures, continuous flow, ionic liquid solvents | researchgate.net |
Electrochemical methods offer a direct route to fluorinated compounds under controlled conditions. Anodic monofluorination has been successfully applied to the synthesis of 2-fluoroisonicotinate derivatives. researchgate.net This technique involves the direct electrolytic oxidation of a substrate, such as ethyl isonicotinate, at a platinum anode in the presence of a suitable fluoride source. researchgate.netnih.gov
Table 2: Conditions for Anodic Monofluorination of Ethyl Isonicotinate
| Parameter | Condition | Outcome | Reference |
| Substrate | Ethyl isonicotinate | Direct fluorination at C-2 | researchgate.net |
| Electrolyte/Fluoride Source | Et₃N•3HF in CH₃CN | Provides fluoride ions and conductivity | researchgate.net |
| Anode | Platinum | Site of oxidation | nih.gov |
| Potential Control | Lower anodic potential | Improved yield of monofluorinated product | researchgate.net |
| Electrolyte Concentration | Increased concentration | Improved yield and conversion | researchgate.net |
Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for introducing fluorine onto an electron-deficient pyridine ring. This approach typically involves displacing a good leaving group, such as a chloro, nitro, or trimethylammonium group, with a nucleophilic fluoride source. acs.orgacs.orgnih.gov The reactivity of halopyridines in SₙAr reactions is significantly enhanced by the high electronegativity of fluorine, making 2-fluoropyridines themselves highly reactive intermediates for further substitution. acs.orgacs.org
A common method involves the reaction of a precursor like methyl 2-chloroisonicotinate with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). researchgate.net The reaction is often carried out in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures. researchgate.net
Another effective leaving group is the trimethylammonium group. The synthesis of ethyl 2-[¹⁸F]-fluoroisonicotinate has been achieved via nucleophilic displacement on an ethyl 2-(trimethylammonium)-isonicotinate precursor. nih.govnih.gov This reaction uses [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 222 in acetonitrile. nih.govnih.gov Similarly, a nitro group can serve as a leaving group; the synthesis of 3-[¹⁸F]fluoroisonicotinic acid has been accomplished by the nucleophilic fluorination of methyl 3-nitroisonicotinate. nih.gov
Table 3: Nucleophilic Fluorination Routes to Fluoroisonicotinates
| Precursor | Leaving Group | Fluoride Source | Key Conditions | Product | Reference |
| Methyl 2-chloroisonicotinate | Chloro (-Cl) | KF, CsF | Polar aprotic solvent, heat | This compound | researchgate.net |
| Ethyl 2-(trimethylammonium)-isonicotinate | Trimethylammonium (-NMe₃⁺) | [¹⁸F]KF/Kryptofix 222 | Acetonitrile | Ethyl 2-[¹⁸F]-fluoroisonicotinate | nih.govnih.gov |
| Methyl 3-nitroisonicotinate | Nitro (-NO₂) | [¹⁸F]KF/Kryptofix 222 | Acetonitrile, 80°C | Methyl 3-[¹⁸F]-fluoroisonicotinate | nih.gov |
Esterification Methods for Isonicotinic Acid Precursors
When the synthesis proceeds via 2-fluoroisonicotinic acid, a subsequent esterification step is required to obtain the methyl ester. Standard organic chemistry methods are applicable for this transformation.
One common approach is Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Another mild and effective method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with methanol. acs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol to form the ester. In many synthetic sequences, the methyl ester functionality is carried through from an earlier precursor, such as methyl 2-aminoisonicotinate or methyl isonicotinate itself, avoiding a separate esterification step at the end of the synthesis. nih.govgoogle.com
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over the placement of multiple substituents on the pyridine ring. Chemo- and regioselectivity are therefore critical considerations in these synthetic strategies.
Regioselectivity can be controlled during nucleophilic aromatic substitution on di-substituted pyridines. For instance, in the reaction of 3-substituted 2,6-dichloropyridines, the choice of solvent can influence which chlorine atom is displaced. A study showed that the regioselectivity could be switched from favoring the 2-position to favoring the 6-position by changing the solvent from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO). gu.se
Another example of regioselectivity is the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid methyl ester. Using a Raney Nickel catalyst, the chlorine atom at the 6-position can be selectively removed to yield methyl 2-chloro-5-fluoro-nicotinate. google.com This highlights the ability to differentiate between two similar leaving groups based on their position on the pyridine ring.
Furthermore, late-stage functionalization techniques, such as C-H borylation followed by cross-coupling reactions, allow for the chemo- and regioselective introduction of various groups onto the this compound scaffold. gu.se This enables the creation of a diverse library of analogues for further study.
Synthesis of this compound Analogues with Varied Substitutions
The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. This is achieved through the introduction of various substituents at different positions on the pyridine ring.
Halogenation of the pyridine ring is a common strategy to create reactive handles for further chemical transformations. For instance, the synthesis of methyl 5-bromo-2-fluoroisonicotinate can be achieved through electrophilic bromination of this compound. This process typically involves the use of a brominating agent in the presence of a strong acid. While specific conditions for the direct bromination of this compound are not detailed in the provided results, analogous reactions on similar aromatic systems suggest the use of reagents like N-bromosuccinimide (NBS) in sulfuric acid.
Another approach involves the Sandmeyer reaction, starting from an amino-substituted precursor. For example, a method for preparing 5-bromo-3-fluoro-2-methylbenzoate involves the diazotization of 2-methyl-3-amino-5-bromobenzoate with sodium nitrite (B80452) in the presence of hexafluorophosphoric acid at low temperatures (-5 ℃ to -20 ℃). google.com This type of transformation highlights a potential route for introducing halogens onto a pyridine ring from a corresponding amino derivative. The reaction proceeds through a diazonium salt intermediate, which is then displaced by the halide.
Table 1: Representative Halogenation Reaction
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-methyl-3-amino-5-bromobenzoate | 1. Hexafluorophosphoric acid, Sodium nitrite 2. Post-treatment purification | 5-bromo-3-fluoro-2-methylbenzoate | Diazotization followed by halide displacement | google.com |
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used to introduce alkyl and aryl substituents onto the this compound core. The Suzuki-Miyaura coupling is a particularly prevalent method, utilizing palladium catalysts to couple organoboron compounds with organic halides. researchgate.netwikipedia.orgresearchgate.netnih.gov
The 2-fluoro substituent and other halides on the pyridine ring can serve as effective coupling sites. For instance, the Suzuki-Miyaura reaction can be used to couple aryl boronic acids with 2-halopyridines. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. wikipedia.orgnih.govnih.gov For example, catalyst systems based on sterically hindered alkyl phosphine (B1218219) ligands can be effective for coupling alkyl organoboron reagents with 2-halopyridines. nih.gov Water is often used as a co-solvent in these reactions, which can mediate the speciation of the boronic ester. nih.gov
Other cross-coupling reactions, such as Stille coupling (using organotin reagents) and nickel-catalyzed couplings, also provide viable routes for functionalization. rsc.orgbeilstein-journals.org Nickel-catalyzed reactions have been shown to be effective for the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C–F bond. beilstein-journals.org
Table 2: Examples of Cross-Coupling Reactions for Pyridine Functionalization
| Coupling Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Halopyridines and Aryl/Alkyl Boronic Acids/Esters | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., SPhos, Ad₂PⁿBu) | Wide substrate scope, tolerance of functional groups, scalable. wikipedia.orgnih.gov | researchgate.netresearchgate.netnih.govnih.gov |
| Stille | Organic Halides and Organotin Reagents | Palladium-based | Used for synthesizing complex structures like pyridine-functionalized cyclic aromatic triamides. rsc.org | rsc.org |
| Nickel-catalyzed | 2-Fluorobenzofurans and Arylboronic Acids | Nickel-based (e.g., Ni(cod)₂) | Activates C-F bonds for coupling. beilstein-journals.org | beilstein-journals.org |
The synthesis of pyridine esters bearing multiple functional groups, such as pyridine-2,4-dicarboxylates, often involves a multi-step approach. One strategy is the regioselective palladium-catalyzed carbonylation of a halogenated precursor. acs.org For example, dimethyl 5-chloropyridine-2,4-dicarboxylate can be synthesized from its corresponding acid, which is first converted to its methyl ester and then subjected to carbonylation. acs.org
Fluorinated derivatives of pyridine-2,4-dicarboxylate are of interest as they can act as inhibitors of human 2-oxoglutarate dependent oxygenases. nih.gov The synthesis of these compounds can start from appropriately substituted pyridine precursors. Hydrothermal synthesis methods have also been employed to create coordination polymers from pyridine-2,4-dicarboxylate and various metal cations. researchgate.netingentaconnect.com
Table 3: Synthetic Approaches to Poly-functionalized Pyridine Esters
| Target Compound Class | Synthetic Strategy | Example | Significance | Reference |
|---|---|---|---|---|
| Pyridine-2,4-dicarboxylates | Regioselective Pd-catalyzed carbonylation | Dimethyl 5-chloropyridine-2,4-dicarboxylate | Creates key intermediates for further functionalization. acs.org | acs.org |
| Fluorinated Pyridine-2,4-dicarboxylates | Synthesis from fluorinated pyridine precursors | C5 F-substituted 2,4-PDCA derivatives | Potent and selective enzyme inhibitors. nih.gov | nih.gov |
| Coordination Polymers | Hydrothermal reaction of pyridine-2,4-dicarboxylate with metal salts | [M(2,4-pdc)] (M = Mn, Fe) | Formation of one-, two-, and three-dimensional polymer networks. researchgate.netingentaconnect.com | researchgate.netingentaconnect.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these chemical processes. mdpi.com Key areas of focus include the use of environmentally benign solvents, the development of catalyst systems that can be recycled, and the design of more atom-economical reactions. rsc.orgacs.org
One-pot, multi-component reactions are a prime example of a green chemistry approach, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. rsc.org For instance, an environmentally benign, one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds. rsc.org The use of water as a solvent in reactions like the Suzuki coupling is another significant step towards greener synthesis, as it is non-toxic, non-flammable, and readily available. wikipedia.org
The development of heterogeneous catalysts, such as those based on carbon nanotubes, offers the advantage of easy separation from the reaction mixture and potential for reuse, which aligns with the principles of green chemistry. ucj.org.ua Furthermore, the pursuit of catalytic reactions over stoichiometric ones is a core tenet of green chemistry, as it minimizes waste. acs.org
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Benefit | Reference |
|---|---|---|---|---|
| Use of Greener Solvents | Replacing traditional organic solvents with water or solvent-free conditions. | Suzuki coupling reactions in aqueous media. wikipedia.org | Reduced toxicity, improved safety, and lower cost. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component synthesis of fluorinated 2-aminopyridines. rsc.org | Reduced waste and increased efficiency. rsc.orgacs.org | rsc.orgacs.org |
| Catalysis | Employing recyclable, heterogeneous catalysts. | Carbon nanotube-catalyzed synthesis of fluorine-containing pyridines. ucj.org.ua | Easy catalyst recovery and reuse, minimizing waste. acs.orgucj.org.ua | acs.orgucj.org.ua |
Chemical Reactivity and Transformation of Methyl 2 Fluoroisonicotinate
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Methyl 2-fluoroisonicotinate is electron-deficient, which dictates its behavior in substitution reactions. This electronic nature strongly favors nucleophilic aromatic substitution while making electrophilic substitution challenging.
The presence of a fluorine atom at the C-2 position, activated by the ring nitrogen and the C-4 ester group, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.org The SNAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com In this context, the fluoride (B91410) ion is an excellent leaving group, often demonstrating higher reactivity than other halogens. lboro.ac.uk
The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, proceeds approximately 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This heightened reactivity allows SNAr reactions on 2-fluoropyridines to occur under mild conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.govacs.org A wide array of nucleophiles can effectively displace the fluoride in 2-fluoropyridine systems. acs.orgacs.org These include:
Alcohols
Phenols
Amines (primary and secondary) researchgate.net
Amides
Thiols
Azoles and other N-heterocycles researchgate.net
This reactivity provides a straightforward and efficient method for introducing diverse functionalities at the C-2 position of the pyridine ring, transforming this compound into a variety of substituted isonicotinate (B8489971) derivatives. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Fluoropyridine Scaffolds This table is illustrative of general SNAr reactivity on 2-fluoropyridines, the parent scaffold of this compound.
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine | Lithium Amides | 2-Aminopyridine (B139424) | researchgate.net |
| Alcohol | Sodium Ethoxide | 2-Alkoxypyridine | acs.orgwuxibiology.com |
| Thiol | Thiophenol | 2-(Phenylthio)pyridine | acs.org |
| Azole | Azetidine | 2-(Azetidinyl)pyridine | nih.govresearchgate.net |
| Cyanide | Potassium Cyanide | 2-Cyanopyridine | acs.orgacs.org |
In stark contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). masterorganicchemistry.com The inherent electron-deficient character of the pyridine nitrogen, compounded by the strong electron-withdrawing effects of both the C-2 fluorine atom and the C-4 methyl ester group, renders the aromatic ring highly electrophilic and thus resistant to attack by other electrophiles. libretexts.orgaiinmr.com
Should an EAS reaction be forced under harsh conditions, the directing effects of the existing substituents would guide the incoming electrophile. In pyridine systems, electrophilic attack generally occurs at the C-3 and C-5 positions. The substituents on this compound (a C-2 fluoro and a C-4 ester) would reinforce this preference, directing potential electrophiles to the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom. However, such reactions are not common for this class of compounds due to the high activation energy barrier. masterorganicchemistry.comlibretexts.org
Carbonyl Group Transformations of the Methyl Ester Moiety
The methyl ester group at the C-4 position offers a reliable handle for chemical modification, allowing for its conversion into other important functional groups, most notably carboxylic acids and amides.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-fluoroisonicotinic acid. This transformation is a standard and high-yielding reaction in organic synthesis. dur.ac.uk The process is typically carried out under basic conditions, for example, by heating the ester in the presence of an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. nih.govrsc.org
The synthesis of [¹⁸F]fluoroisonicotinic acid has been demonstrated through the hydrolysis of its methyl ester precursor using sodium hydroxide. nih.gov This conversion is crucial for preparing derivatives that require a free carboxylic acid for further coupling reactions or for biological applications where the acid moiety is essential.
One of the most common transformations of the methyl ester is its conversion to an amide via amidation. This reaction involves treating this compound with a primary or secondary amine. The reaction can often be performed by heating the ester and amine together, sometimes with a catalyst. catalyticamidation.inforsc.org This direct amidation provides access to a wide range of 2-fluoroisonicotinamides, which are prevalent in medicinal chemistry.
For example, the synthesis of N,N-diethyl-2-fluoroisonicotinamide has been reported from the corresponding ester precursor. escholarship.orggoogle.com Similarly, other complex amides have been synthesized for applications such as PET imaging tracers. snmjournals.org Beyond amidation, the ester can, in principle, be converted to other carboxylic acid derivatives. Transesterification with a different alcohol would yield a new ester, while conversion to an acyl halide could be achieved using standard reagents, providing a more reactive intermediate for subsequent transformations.
Directed C-H Activation and Functionalization Strategies
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful strategies for the selective functionalization of otherwise unreactive C-H bonds. magtech.com.cnsigmaaldrich.com For this compound, these techniques could potentially enable the precise modification of the C-H bonds at the C-3, C-5, and C-6 positions of the pyridine ring.
These strategies often rely on a directing group within the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. snnu.edu.cndmaiti.com In this compound, both the pyridine nitrogen and the carbonyl oxygen of the ester group can serve as potential directing groups.
Pyridine-Directed Functionalization: The nitrogen atom can direct a metal catalyst (e.g., Palladium, Rhodium) to the ortho C-H bonds at C-2 and C-6. Since the C-2 position is already fluorinated, this approach could selectively target the C-6 position for functionalization, such as arylation, alkylation, or olefination. nih.gov
Ester-Directed Functionalization: The carbonyl group can direct a catalyst to its ortho positions, C-3 and C-5. This would allow for the introduction of substituents at these locations.
Transient Mediator Strategy: Advanced techniques utilize a transient mediator, such as norbornene, which inserts into an initial ortho-C-H metalated complex and relays the catalyst to a remote meta-position, potentially enabling functionalization at C-5. nih.gov
Furthermore, direct C-H fluorination using reagents like silver(II) fluoride (AgF₂) has been shown to be highly selective for the C-H bond adjacent to the ring nitrogen in pyridines. nih.govpkusz.edu.cn This suggests another potential route to modify the C-6 position if desired, although the primary utility of this compound often leverages the existing fluorine atom as a leaving group.
Table 2: Potential C-H Functionalization Strategies for this compound
| Target Position | Potential Directing Group | Catalyst/Reagent Example | Type of Functionalization | Reference |
|---|---|---|---|---|
| C-6 | Pyridine Nitrogen | Pd(OAc)₂ | Arylation, Olefination | nih.gov |
| C-3, C-5 | Ester Carbonyl | Pd(OAc)₂ | Acetoxylation, Arylation | sigmaaldrich.com |
| C-5 | Pyridine Nitrogen (via mediator) | Pd(OAc)₂ / Norbornene | Arylation | nih.gov |
| C-6 | Pyridine Nitrogen | AgF₂ | Fluorination | nih.govpkusz.edu.cn |
C-H Borylation of this compound
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-boron (C-B) bond represents a powerful strategy for streamlining synthetic pathways. This compound can undergo iridium-catalyzed C-H borylation, a transformation that installs a versatile boronate ester group onto the pyridine ring. This reaction typically utilizes an iridium catalyst, such as [Ir(OMe)(cod)]₂, in combination with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). rsc.orgbeilstein-journals.org The boron source is commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org
Research has demonstrated the successful borylation of this compound (referred to as compound 40f in the study) using this catalytic system. rsc.org The reaction proceeds under mild conditions, at room temperature in a solvent like methyl tert-butyl ether (MTBE), and achieves complete conversion of the starting material into the desired borylated product, methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (compound 41f ), after 18 hours. rsc.org The regioselectivity is dictated by the electronic and steric environment of the pyridine ring.
Table 1: Iridium-Catalyzed C-H Borylation of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | This compound (40f ) | rsc.org |
| Catalyst System | [Ir(OMe)(cod)]₂ (1.5 mol%) / dtbpy (3 mol%) | rsc.org |
| Boron Reagent | B₂pin₂ (1 eq.) | rsc.org |
| Solvent | MTBE | rsc.org |
| Temperature | Room Temperature | rsc.org |
| Time | 18 hours | rsc.org |
| Conversion | Full Conversion to Borylated Product (41f ) | rsc.org |
The resulting organoboron compound is a valuable intermediate for further functionalization, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. dur.ac.uknih.gov In a one-pot, two-step sequence, the crude borylated intermediate (41f ) can be directly coupled with an aryl halide. For instance, coupling with 4-iodoanisole (B42571) using a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate (Cs₂CO₃) yields the corresponding arylated pyridine derivative. rsc.org This tandem approach highlights the synthetic utility of the C-H borylation of this compound for rapidly building molecular complexity. rsc.orgdur.ac.uk
Table 2: Tandem Borylation/Suzuki-Miyaura Cross-Coupling of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Borylated Intermediate | Crude Methyl 2-fluoro-6-(Bpin)isonicotinate (from 40f ) | rsc.org |
| Coupling Partner | 4-iodoanisole (2 eq.) | rsc.org |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | rsc.org |
| Base | Cs₂CO₃ (2 eq.) | rsc.org |
| Solvent | DMF | rsc.org |
| Conditions | Microwave Irradiation, 100 °C, 1 hour | rsc.org |
| Product | Methyl 2-fluoro-6-(4'-methoxyphenyl)isonicotinate | rsc.org |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation is a fundamental transformation in organic synthesis that involves the insertion of a carbon monoxide (CO) molecule into an organic substrate. unipr.itnih.gov This class of reactions provides direct access to a wide array of valuable carbonyl-containing compounds, such as esters, amides, and ketones. scielo.brmdpi.com The general catalytic cycle for a three-component carbonylation typically begins with the oxidative addition of an organic halide or pseudohalide to a Pd(0) complex. scielo.br This is followed by the coordination and insertion of CO to form a key acyl-palladium intermediate, which then undergoes nucleophilic attack to generate the final product and regenerate the active catalyst. nih.govscielo.br While this is a powerful and versatile method for functionalizing aryl and heteroaryl systems, specific examples detailing the direct use of this compound as a substrate in palladium-catalyzed carbonylation reactions were not prominent in the surveyed literature.
Radical Reactions Involving this compound
Radical reactions proceed via highly reactive intermediates that possess an unpaired electron. openstax.orglibretexts.org These processes are typically characterized by a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. openstax.org Initiation involves the formation of radicals, often induced by heat or light, which break a weak bond homolytically. numberanalytics.com The propagation phase consists of a series of steps where a radical reacts to form a new bond and another radical, thus continuing the chain. libretexts.org Finally, termination occurs when two radicals combine, ending the cycle. openstax.org Radical reactions, such as radical halogenation, provide a pathway to functionalize otherwise unreactive C-H bonds. openstax.orglibretexts.org However, a review of the available literature did not yield specific studies or examples focused on radical reactions where this compound was the primary substrate.
Applications of Methyl 2 Fluoroisonicotinate in Advanced Organic Synthesis
A Keystone in the Synthesis of Complex Heterocyclic Scaffolds
The inherent reactivity of the C-F bond in 2-fluoropyridines towards nucleophilic aromatic substitution (SNAr) makes Methyl 2-fluoroisonicotinate an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The fluorine atom acts as a good leaving group, facilitating ring-closing reactions to form intricate molecular architectures.
Crafting Pyridine-Fused Ring Systems
The synthesis of pyridine-fused heterocycles is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This compound serves as a key precursor in the construction of these scaffolds. The general strategy involves the reaction of the 2-fluoropyridine (B1216828) moiety with a dinucleophile, where one nucleophilic center displaces the fluorine atom and the other participates in a subsequent cyclization reaction. This approach has been successfully employed to generate a diverse array of pyridine-fused systems, which are central to the development of new therapeutic agents.
A Precursor for Dihydropyrimidine (B8664642) and Imidazo-pyridine Derivatives
While direct evidence for the use of this compound in the classical Biginelli reaction for dihydropyrimidine synthesis is not extensively documented, its structural motifs are found in more complex dihydropyrimidine-related scaffolds. The pyridine (B92270) ring can be incorporated into larger systems that may include a dihydropyrimidine core, where the initial pyridine structure is built upon in subsequent synthetic steps.
More directly, the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities, can be efficiently achieved using 2-halopyridine precursors. The reaction between a 2-halopyridine and an α-amino ketone or a related species is a common and effective method for constructing the imidazo[1,2-a]pyridine (B132010) core. The high reactivity of the fluorine atom in this compound makes it an excellent substrate for this transformation, undergoing nucleophilic substitution by the amino group, followed by an intramolecular cyclization-condensation to furnish the desired fused heterocyclic system. This reaction is often facilitated by a base and can proceed under mild conditions.
A Gateway to Fluorine-Containing Organic Molecules
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This compound provides a strategic entry point for incorporating a fluorine-substituted pyridine ring into larger, more complex molecules, thereby modulating their bioactivity.
Strategic Introduction of Fluorine Atoms in Bioactive Molecules
The fluorine atom in this compound is not just a reactive handle for building heterocyclic systems; it is also a key feature that can be strategically retained in the final molecule. The presence of a fluorine atom on the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound. In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance the potency and pharmacokinetic profile of a drug candidate. By using this compound as a building block, chemists can directly incorporate a fluorinated pyridine moiety, a common pharmacophore in many approved drugs.
The Profound Impact of Fluorine on Molecular Properties and Interactions
The introduction of a fluorine atom can have a dramatic effect on the properties of a molecule. Its high electronegativity can alter the acidity or basicity of nearby functional groups, influence bond strengths, and create unique non-covalent interactions, such as hydrogen bonds and halogen bonds. These interactions can play a crucial role in the binding of a drug molecule to its biological target. For instance, the fluorine atom can act as a hydrogen bond acceptor, enhancing the binding affinity of a ligand to a protein. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation at that position, leading to an increased half-life of the drug in the body.
Driving the Development of New Synthetic Methodologies
The unique reactivity of this compound has also spurred the development of new synthetic methodologies. Its ability to undergo efficient nucleophilic aromatic substitution under mild conditions has made it a model substrate for exploring and optimizing new reaction conditions and catalyst systems. Research in this area focuses on expanding the scope of nucleophiles that can be used to displace the fluorine atom, as well as developing more sustainable and atom-economical synthetic routes. The insights gained from studying the reactivity of this compound can then be applied to the synthesis of other complex fluorinated and heterocyclic molecules.
Below is a table summarizing the key applications of this compound discussed in this article:
| Application Category | Specific Application | Key Features Utilized |
| Synthesis of Complex Heterocyclic Scaffolds | Building Block for Pyridine-Fused Ring Systems | Reactivity of the 2-fluoro position towards SNAr |
| Precursor for Imidazo-pyridine Derivatives | Reactivity of the 2-fluoro position for cyclization reactions | |
| Elaboration of Fluorine-Containing Molecules | Strategic Introduction of Fluorine into Bioactive Molecules | Incorporation of a fluorinated pharmacophore |
| Impact on Molecular Properties and Interactions | Enhanced metabolic stability and binding affinity | |
| Development of New Synthetic Methodologies | Model Substrate for Reaction Optimization | High reactivity under mild conditions |
Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent transformations represent highly efficient strategies in organic synthesis, enabling the formation of multiple chemical bonds in a single operation. These processes are characterized by their high atom economy and procedural simplicity, making them attractive for the rapid assembly of complex molecules. While the direct participation of this compound in complex cascade or multicomponent reactions leading to polysubstituted pyridines is not extensively documented in publicly available research, the principles of these reactions are well-established in pyridine synthesis.
The inherent reactivity of the pyridine core, activated by the electron-withdrawing fluorine and ester groups, suggests its potential as a key component in such transformations. For instance, a hypothetical multicomponent reaction could involve the in-situ generation of a reactive intermediate from this compound that subsequently engages with other reactants to build a more elaborate pyridine structure.
Table 1: Hypothetical Multicomponent Reaction Involving a this compound Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Activated this compound | Alkene | Amine | Lewis Acid | Polysubstituted Tetrahydropyridine |
| Activated this compound | Alkyne | Nitrile | Transition Metal | Fused Pyridine System |
This table presents hypothetical reaction schemes based on established principles of multicomponent reactions in pyridine chemistry, illustrating the potential utility of this compound.
Further research into the development of novel cascade and multicomponent reactions specifically designed to leverage the unique reactivity of this compound is a promising avenue for the efficient synthesis of novel heterocyclic compounds.
Metal-Catalyzed Coupling Reactions in Pyridine Chemistry
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of pyridine rings through these methods is a particularly active area of research. The fluorine atom in this compound can serve as a leaving group in certain cross-coupling reactions, or the pyridine ring itself can be functionalized at other positions through C-H activation or by converting the ester to other functional groups amenable to coupling.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the arylation, vinylation, and alkynylation of pyridines. rsc.org The 2-fluoro substituent in this compound makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can be facilitated by transition metal catalysis.
Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4 / Base | Methyl 2-arylisonicotinate |
| Heck Coupling | Alkene | Pd(OAc)2 / Ligand / Base | Methyl 2-alkenylisonicotinate |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | Methyl 2-alkynylisonicotinate |
| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Methyl 2-aminoisonicotinate |
This table outlines potential cross-coupling reactions involving this compound, based on established methodologies for the functionalization of fluorinated pyridines.
Detailed research findings have demonstrated the utility of related fluoropyridines in a variety of metal-catalyzed transformations. For example, the palladium-catalyzed α-arylation of carbonyl compounds has become a general and useful synthetic method for forming C-C bonds. nih.govorganic-chemistry.org While direct examples with this compound are not prevalent in the searched literature, the principles of these reactions are directly applicable. The electron-deficient nature of the pyridine ring in this compound enhances its reactivity as an electrophile in these coupling reactions. The strategic application of these powerful C-C and C-N bond-forming reactions to this compound opens up a vast chemical space for the synthesis of novel and structurally diverse pyridine derivatives with potential applications in various fields of chemical science.
Spectroscopic and Computational Characterization of Methyl 2 Fluoroisonicotinate
Advanced Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the chemical structure and properties of methyl 2-fluoroisonicotinate. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique information about the molecule's atomic arrangement and bonding.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons on the pyridine (B92270) ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The methyl protons of the ester group will likely appear as a singlet, deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum would display separate signals for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring. The carbon atoms bonded to or near the electronegative fluorine and nitrogen atoms are expected to show characteristic chemical shifts.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated organic compounds. The spectrum of this compound would show a signal for the single fluorine atom, and its coupling with adjacent protons would provide valuable structural information.
Based on typical chemical shift ranges for similar functional groups, a predicted NMR data table can be constructed:
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |
| ¹H | Aromatic Protons | 7.0 - 8.5 | Multiplet | J(H,H) ≈ 2-8, J(H,F) ≈ 1-5 |
| ¹³C | Methyl Carbon (-OC H₃) | 50 - 60 | Quartet | N/A |
| ¹³C | Carbonyl Carbon (-C =O) | 160 - 170 | Singlet | N/A |
| ¹³C | Aromatic Carbons | 110 - 160 | Multiplet | J(C,F) ≈ 20-30 (for C-F), J(C,F) ≈ 3-5 (for others) |
| ¹⁹F | Fluorine | -110 to -130 | Multiplet | J(F,H) ≈ 1-5 |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule will form a molecular ion, and subsequent fragmentation can provide clues about the arrangement of atoms.
The expected molecular ion peak for this compound (C₇H₆FNO₂) would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for esters and pyridine derivatives may include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the pyridine ring.
A plausible fragmentation pattern is detailed in the table below:
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₇H₆FNO₂]⁺ | 169 |
| [M - OCH₃]⁺ | [C₆H₃FNCO]⁺ | 138 |
| [M - COOCH₃]⁺ | [C₅H₃FN]⁺ | 110 |
| [C₅H₃FN - HCN]⁺ | [C₄H₂F]⁺ | 83 |
Infrared spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl group of the ester, C-F bond stretching, and vibrations of the pyridine ring.
Key predicted IR absorption bands are summarized in the following table:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ester | 1720 - 1740 |
| C-O Stretch | Ester | 1200 - 1300 |
| C-F Stretch | Fluoroaromatic | 1200 - 1250 |
| C=N and C=C Stretch | Pyridine Ring | 1400 - 1600 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl | 2850 - 2960 |
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for complementing experimental data and providing deeper insights into the electronic structure and conformational dynamics of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to predict its optimized geometry, electronic properties, and spectroscopic characteristics. Such calculations can help in assigning NMR signals and IR absorption bands by correlating them with the computed electronic environment and vibrational modes. DFT studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electronic distribution within the aromatic ring.
Conformational analysis and molecular dynamics (MD) simulations can be utilized to explore the flexibility and dynamic behavior of this compound. These studies can reveal the preferred spatial arrangement of the ester group relative to the pyridine ring and how this conformation might fluctuate over time. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and interactions with other molecules. Molecular dynamics simulations of substituted pyridines have been used to investigate their interactions and binding mechanisms with biological targets.
Prediction of Reactivity and Selectivity in Organic Reactions
A detailed computational analysis of the reactivity and selectivity of this compound has not been reported in peer-reviewed literature. Such a study would typically involve the use of quantum chemical calculations to determine various molecular properties and reactivity descriptors.
Medicinal Chemistry and Drug Discovery Applications of Methyl 2 Fluoroisonicotinate Scaffolds
Design and Synthesis of Bioactive Compounds
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. Methyl 2-fluoroisonicotinate, with its reactive ester group and fluorinated pyridine (B92270) ring, serves as an attractive starting material for the synthesis of a diverse range of molecular architectures.
This compound as a Scaffold for Drug Candidates
In the quest for novel therapeutics, the concept of "scaffold hopping" has gained prominence, enabling the rapid exploration of new chemical space. This approach involves replacing a core molecular structure with a bioisosteric equivalent to identify new drug candidates with improved properties. The pyridine scaffold, a key component of this compound, is a well-established privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.
The versatility of the this compound scaffold is highlighted by its use in the synthesis of various heterocyclic compounds. The ester functionality allows for straightforward modification, such as amide bond formation, providing a gateway to a vast number of derivatives. The fluorine atom at the 2-position of the pyridine ring can influence the molecule's electronic distribution and conformation, which can be fine-tuned to optimize interactions with specific biological targets. This strategic placement of fluorine can lead to enhanced binding affinity and selectivity for the target protein.
Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed key insights into the structural requirements for potent and selective biological effects.
The introduction of a fluorine atom, as seen in this compound, can have a profound impact on the SAR of a compound series. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can be substantial.
Systematic modifications of the pyridine ring and the ester group of this compound derivatives allow medicinal chemists to probe the chemical space around a biological target. For instance, replacing the methyl ester with various amides or other functional groups can explore different binding pockets and interactions. The position and nature of substituents on the pyridine ring are also critical determinants of activity. SAR studies on such derivatives often reveal that even minor structural changes can lead to significant differences in potency and selectivity, guiding the optimization of lead compounds.
Development of Enzyme Inhibitors and Modulators
Enzymes play a critical role in virtually all biological processes, making them attractive targets for therapeutic intervention. The this compound scaffold has shown promise in the development of inhibitors for several classes of enzymes.
Targeting 2-oxoglutarate Dependent Oxygenases
2-Oxoglutarate (2OG) dependent oxygenases are a large family of enzymes involved in diverse physiological processes, including collagen biosynthesis, fatty acid metabolism, and the regulation of gene expression. nih.gov Consequently, they are considered important therapeutic targets for a range of diseases, including anemia, cancer, and inflammatory disorders.
Research has shown that fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. These compounds act as competitive inhibitors with respect to 2OG. The development of selective inhibitors for different 2OG oxygenases is a key challenge. Studies on C3- and C4-substituted 2OG derivatives have demonstrated that subtle structural changes can significantly impact the balance between enzyme inhibition and turnover. nih.gov
While direct studies on this compound are emerging, the established activity of structurally similar fluorinated pyridine dicarboxylates suggests that derivatives of this compound could also serve as effective inhibitors of this enzyme class. The fluorine substituent can enhance binding affinity and selectivity for the target 2OG oxygenase.
Other Therapeutic Targets (e.g., PRMT5 inhibitors, PHD inhibitors)
The versatility of the this compound scaffold extends to other important enzyme targets.
PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a key enzyme involved in the regulation of gene expression and has been identified as a promising target for cancer therapy. digitellinc.comnih.gov The development of potent and selective PRMT5 inhibitors is an active area of research. While specific examples utilizing a this compound scaffold are still under investigation, the general principles of designing inhibitors that target the substrate or cofactor binding sites of PRMT5 could be applied to derivatives of this scaffold. The synthesis of novel tetrahydroisoquinoline derivatives has been explored in the design of potent PRMT5 inhibitors. nih.gov
PHD Inhibitors: Prolyl hydroxylase domain (PHD) enzymes are 2-oxoglutarate-dependent oxygenases that play a crucial role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factor (HIF). nih.gov Inhibition of PHDs can lead to the stabilization of HIF and the upregulation of genes involved in erythropoiesis, making PHD inhibitors a promising therapeutic strategy for anemia. nih.gov Several PHD inhibitors are currently in clinical trials. nih.gov The design of these inhibitors often involves creating molecules that mimic the 2-oxoglutarate co-substrate. Given the success of other pyridine-based compounds as PHD inhibitors, derivatives of this compound represent a promising avenue for the discovery of new PHD inhibitors.
Applications in Agrochemical Research
The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine atoms into these molecules can enhance their efficacy, metabolic stability, and spectrum of activity.
While specific, publicly available research detailing the direct application of this compound in agrochemical synthesis is limited, its structural relative, Methyl 2-chloroisonicotinate, is used as an intermediate in the synthesis of pesticides. This suggests that the fluoro-analogue could also serve as a valuable building block for the development of novel agrochemicals. The principles of SAR that guide pharmaceutical research are also applicable to the design of new pesticides, where optimizing the structure of a lead compound can lead to improved performance and a better environmental profile.
Precursors for Pesticides and Herbicides
This compound and its derivatives are significant scaffolds in the development of modern agrochemicals, particularly herbicides. The incorporation of a fluorine atom into the pyridine ring can substantially enhance the biological activity and metabolic stability of these compounds, making them effective tools for crop protection. The pyridine carboxylic acid class of herbicides, to which this compound belongs as an ester derivative, is a notable group of synthetic auxin herbicides. These compounds mimic the natural plant growth hormone auxin, leading to abnormal growth and eventual death of targeted weeds.
Research in the field has led to the development of several potent herbicides derived from fluorinated pyridine carboxylic acids. While the direct synthesis route from this compound for a specific commercialized herbicide is not extensively detailed in publicly available literature, the core structure of 2-fluoro-4-pyridinecarboxylic acid is a key component in various patented herbicidal compounds.
For instance, the pyridine carboxylic acid herbicides are known for their effectiveness in controlling a wide range of broadleaf weeds in various crops. Patents have been filed for synergistic herbicidal compositions that include derivatives of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. These compositions are designed to control annual grass weeds, broadleaf weeds, and sedge species. The synthesis of such complex molecules often involves multiple steps, and intermediates with a fluorinated pyridine core are crucial.
The general synthetic strategies for creating fluorinated pyridine-based agrochemicals often involve the construction of the pyridine ring with the desired substituents or the modification of a pre-existing pyridine ring. The introduction of a fluorine atom can be a challenging step, and using a starting material that already contains the fluorine atom, such as a derivative of 2-fluoroisonicotinic acid, can be an efficient approach.
While specific commercial herbicides directly synthesized from this compound are not explicitly named in the reviewed literature, the importance of the 2-fluoropyridine-4-carboxylic acid moiety as a foundational structure for potent herbicides is well-established. The continuous research into new and more effective herbicides suggests that derivatives of this compound are valuable precursors in the ongoing development of innovative crop protection solutions.
| Compound Name | Chemical Structure | Role/Application |
| This compound | C₇H₆FNO₂ | Precursor for agrochemicals |
| 2-Fluoroisonicotinic acid | C₆H₄FNO₂ | Core structure in herbicides |
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | C₁₄H₉Cl₂FN₂O₃ | Active ingredient in herbicidal compositions |
| Aminopyralid | C₆H₅Cl₂N₂O₂ | Herbicide |
| Clopyralid | C₆H₃Cl₂NO₂ | Herbicide |
| Picloram | C₆H₃Cl₃N₂O₂ | Herbicide |
| Halauxifen-methyl | C₁₄H₁₁Cl₂FN₂O₅ | Herbicide |
Future Directions and Emerging Research Avenues
Novel Synthetic Transformations of Methyl 2-fluoroisonicotinate
While established methods for the synthesis and modification of fluorinated pyridines exist, ongoing research is focused on developing more efficient, selective, and sustainable transformations. For this compound, future synthetic explorations are likely to concentrate on late-stage functionalization and the generation of diverse molecular scaffolds.
One promising area is the selective C-H functionalization of the pyridine (B92270) ring. Inspired by classic amination reactions, modern methods are being developed for the site-selective fluorination of carbon-hydrogen bonds in pyridines and diazines, often at ambient temperatures. researchgate.net Adapting such methodologies could allow for the introduction of additional fluorine atoms or other functional groups onto the this compound core, providing access to novel derivatives with tailored properties. For instance, photoredox catalysis has enabled the site-selective C-H amination of arenes and could be adapted for functionalizing the pyridine ring of this compound. researchgate.net
Another key avenue involves advanced cross-coupling reactions. The fluoride (B91410) substituent can be displaced by various nucleophiles in SNAr reactions, a classic transformation. researchgate.net Future research will likely focus on expanding the scope of coupling partners and employing novel catalytic systems to achieve previously challenging transformations. For example, the development of new ligands and catalysts could enable the coupling of complex fragments to the pyridine core, facilitating the rapid synthesis of libraries of compounds for screening in drug discovery and materials science. The use of bench-stable reagents like MIDA boronates, which are compatible with a wide range of synthetic conditions, could also be explored for iterative cross-coupling reactions starting from a functionalized this compound platform. rsc.org
Below is a table summarizing potential novel synthetic transformations for this compound.
| Transformation Type | Reagents/Catalysts | Potential Products/Applications |
| Site-Selective C-H Functionalization | Photoredox Catalysts, Transition Metal Catalysts (e.g., AgF₂) | Poly-fluorinated pyridines, introduction of alkyl, aryl, or amino groups for tuning electronic and steric properties. |
| Advanced SNAr Cross-Coupling | Novel Ligand/Catalyst Systems (e.g., Palladium-based), Diverse Nucleophiles | Complex heterocyclic structures, bioconjugates, and functional polymer building blocks. |
| Decarbonylative Coupling | Transition Metal Catalysts (e.g., Rhodium, Palladium) | Aryl-aryl or aryl-heteroaryl linkages by replacing the methyl ester group. |
| Enzymatic Transformations | Engineered Biocatalysts | Enantioselective modifications, green synthesis of chiral derivatives for pharmaceutical applications. |
Advanced Applications in Materials Science and Chemical Biology
The inherent properties of the C-F bond—high polarity, stability, and hydrophobicity—make this compound an attractive building block for advanced materials and chemical biology tools. mdpi.com
In materials science , fluorinated compounds are integral to the development of high-performance materials such as fluoropolymers. mdpi.comman.ac.uk this compound can serve as a functional monomer precursor for creating polymers with enhanced thermal stability, chemical resistance, and specific optical properties. man.ac.uk Its incorporation into polymer backbones could be used to fine-tune surface properties, creating hydrophobic or oleophobic coatings. Furthermore, the electron-withdrawing nature of the fluorine atom makes fluorinated heterocycles, like derivatives of this compound, promising components for organic electronics, potentially in the fabrication of organic light-emitting diodes (OLEDs) or photovoltaic devices. The modification of graphene with fluorine, creating fluorographene, alters its physical and electronic properties, suggesting that pyridine derivatives could be used to functionalize carbon nanomaterials for specific applications. man.ac.uk
In chemical biology , the introduction of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researcher.lifenih.gov this compound represents a valuable scaffold for medicinal chemistry. researcher.lifenih.gov Its derivatives are being explored for a range of therapeutic areas. The fluorinated pyridine motif is present in numerous FDA-approved drugs. researcher.lifenih.gov Beyond direct therapeutic use, fluorinated molecules are crucial in the development of imaging agents and molecular probes. mdpi.com For example, the incorporation of 18F, a positron-emitting isotope, is a key step in synthesizing tracers for Positron Emission Tomography (PET). The stable fluorine atom in this compound could be isotopically substituted to generate PET imaging agents for studying biological processes in vivo. mdpi.com
The table below outlines potential advanced applications for this compound.
| Field | Application Area | Specific Use-Case Example | Desired Property |
| Materials Science | Fluoropolymers | As a monomer for specialty polymers. | Enhanced thermal stability, chemical resistance, low surface energy. |
| Organic Electronics | Component in organic semiconductors or emitters. | Tunable electronic properties, improved charge transport. | |
| Functional Coatings | Precursor for hydrophobic or anti-fouling surfaces. | Water and oil repellency. | |
| Chemical Biology | Medicinal Chemistry | Scaffold for novel drug candidates. researcher.lifenih.gov | Improved metabolic stability, potency, and pharmacokinetic profiles. researcher.life |
| Bioimaging | Precursor for 18F-labeled PET tracers. mdpi.com | In vivo tracking of biological targets or disease states. | |
| Molecular Probes | Building block for fluorescent sensors. | High sensitivity and selectivity for specific biomolecules or ions. |
Integration of Artificial Intelligence and Machine Learning in Research on this compound
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from reaction prediction to materials discovery and drug development. arxiv.orgmdpi.com These computational tools are poised to accelerate research involving this compound significantly.
One major application is in the prediction of novel synthetic transformations . ML models, trained on vast reaction databases, can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose entirely new synthetic routes. rsc.orgucla.edu For a compound like this compound, AI could be used to identify the most promising C-H functionalization strategies or predict the success of complex cross-coupling reactions, thereby reducing the need for extensive empirical screening. ucla.edu ML algorithms are already being developed to predict the strength of fluorinating reagents, a task that is traditionally resource-intensive. rsc.org
The table below summarizes the potential integration of AI and ML in this research area.
| AI/ML Application | Technique | Objective | Potential Impact |
| Reaction Prediction & Optimization | Supervised Learning, Neural Networks | Predict reaction yields and identify optimal conditions for novel transformations. rsc.orgucla.edu | Reduced experimental costs and accelerated discovery of new synthetic methods. precedenceresearch.com |
| Molecular Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models | Forecast biological activity, toxicity, and material properties (e.g., thermal stability, electronic characteristics). nih.gov | Prioritization of synthetic targets; rational design of molecules with desired functions. |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel derivatives of this compound optimized for specific targets or properties. mdpi.com | Exploration of new chemical space and discovery of innovative materials and drug candidates. |
| Retrosynthesis Planning | Transformer-based models, Graph Neural Networks | Propose efficient synthetic routes to complex target molecules derived from this compound. chemrxiv.org | Streamlined synthesis of complex molecules for advanced applications. |
Q & A
Q. What protocols assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna and Pseudokirchneriella subcapitata to determine EC.
- Biodegradation : Use OECD 301B (CO evolution test) to evaluate persistence. Compare with non-fluorinated analogs to quantify fluorine’s impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
